BOC-ASN-OBZL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

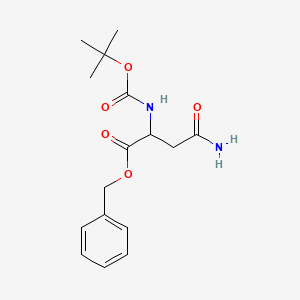

Benzyl (tert-butoxycarbonyl)-L-asparaginate, commonly known as BOC-ASN-OBZL, is a derivative of the amino acid asparagine. It is widely used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The compound has a molecular weight of 322.36 g/mol and is often utilized in solid-phase peptide synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (tert-butoxycarbonyl)-L-asparaginate typically involves the protection of the amino group of L-asparagine with a tert-butoxycarbonyl (BOC) group and the esterification of the carboxyl group with benzyl alcohol. The reaction conditions generally include the use of di-tert-butyl dicarbonate (BOC anhydride) and benzyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out at ambient temperature and is followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of Benzyl (tert-butoxycarbonyl)-L-asparaginate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is typically conducted in large reactors with efficient stirring and temperature control to optimize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl (tert-butoxycarbonyl)-L-asparaginate undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the BOC group using acids like trifluoroacetic acid.

Ester Hydrolysis: Conversion of the benzyl ester to the corresponding carboxylic acid using hydrogenation or catalytic hydrogenolysis.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane.

Ester Hydrolysis: Palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.

Coupling: Dicyclohexylcarbodiimide and N-hydroxysuccinimide in anhydrous solvents like dimethylformamide (DMF).

Major Products

Deprotected Asparagine: Resulting from the removal of the BOC group.

Asparagine Carboxylic Acid: Formed by hydrolysis of the benzyl ester.

Peptide Conjugates: Produced through coupling reactions with other amino acids or peptides.

Applications De Recherche Scientifique

Scientific Research Applications

-

Peptide Synthesis

- BOC-ASN-OBZL is primarily utilized as a building block in synthesizing peptides and proteins. The Boc and OBzl groups facilitate the stepwise addition of amino acids, ensuring the correct sequence and stability of the resulting peptides .

- Case Study : In a study involving model peptides for Plasmodium, this compound was incorporated to investigate conformational properties through NMR spectroscopy. The results indicated that specific structural forms were maintained across varying chain lengths, highlighting the compound's role in stabilizing peptide structures .

-

Drug Development

- The compound is integral in developing peptide-based pharmaceuticals. Its protective groups contribute to the stability and proper assembly of therapeutic peptides, which can be crucial for their efficacy .

- Case Study : Research on glycopeptides involving this compound demonstrated its application in synthesizing compounds with potential therapeutic effects against diseases like Alzheimer's. The study focused on how glycosylation influenced peptide conformation and biological activity .

-

Biological Studies

- This compound is employed to explore protein-protein interactions and enzyme-substrate dynamics. By incorporating this protected asparagine derivative into peptides, researchers can assess biological activities and interactions more effectively .

- Case Study : In a study examining bitter peptides, this compound was used to understand how specific amino acid residues contribute to taste perception. This research provided insights into the molecular mechanisms underlying sensory experiences .

Pharmacokinetics

The pharmacokinetic properties of peptides synthesized using this compound depend on various factors during synthesis, including temperature, pH, and reagent presence. These conditions can significantly affect bioavailability and overall efficacy in therapeutic applications.

Mécanisme D'action

The mechanism of action of Benzyl (tert-butoxycarbonyl)-L-asparaginate primarily involves its role as a protected amino acid derivative in peptide synthesis. The BOC group protects the amino group of asparagine, preventing unwanted side reactions during peptide bond formation. The benzyl ester protects the carboxyl group, allowing selective reactions at the amino group. Upon completion of the synthesis, the protective groups are removed to yield the desired peptide or protein .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzyl (tert-butoxycarbonyl)-L-aspartate: Similar in structure but derived from aspartic acid.

Benzyl (tert-butoxycarbonyl)-L-glutamate: Derived from glutamic acid and used in similar applications.

Benzyl (tert-butoxycarbonyl)-L-serine: Derived from serine and used in peptide synthesis.

Uniqueness

Benzyl (tert-butoxycarbonyl)-L-asparaginate is unique due to its specific protective groups that allow selective reactions during peptide synthesis. Its stability and ease of removal of protective groups make it a preferred choice in solid-phase peptide synthesis compared to other similar compounds .

Propriétés

Formule moléculaire |

C16H22N2O5 |

|---|---|

Poids moléculaire |

322.36 g/mol |

Nom IUPAC |

benzyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |

InChI |

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-12(9-13(17)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21) |

Clé InChI |

VNFPRPGXGYMAKL-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OCC1=CC=CC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.